Sodium (Trihydroxy)phenylborate

Catalog No.
S827923
CAS No.
52542-80-0
M.F
C6H8BNaO3
M. Wt
161.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (Trihydroxy)phenylborate

CAS Number

52542-80-0

Product Name

Sodium (Trihydroxy)phenylborate

IUPAC Name

sodium;trihydroxy(phenyl)boranuide

Molecular Formula

C6H8BNaO3

Molecular Weight

161.93 g/mol

InChI

InChI=1S/C6H8BO3.Na/c8-7(9,10)6-4-2-1-3-5-6;/h1-5,8-10H;/q-1;+1

InChI Key

ZNXSFEXRXNJDNK-UHFFFAOYSA-N

SMILES

[B-](C1=CC=CC=C1)(O)(O)O.[Na+]

Canonical SMILES

[B-](C1=CC=CC=C1)(O)(O)O.[Na+]
  • Chemical Properties and Availability

    Sodium (Trihydroxy)phenylborate is a compound with the chemical formula C6H8BNaO3. It can be purchased from a number of chemical suppliers, but there is no scientific literature readily available detailing its specific research applications [, , ].

  • Potential Research Areas

    Given the presence of the borate group (B(OH)3), Sodium (Trihydroxy)phenylborate could hold potential for research in areas where boron compounds are used. Boric acid and its derivatives have various applications in scientific research, including neutrons capture therapy and pharmaceutical development [, ]. However, further investigation is needed to determine if Sodium (Trihydroxy)phenylborate possesses similar properties or functionalities.

Sodium trihydroxyphenylborate is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl group, which is further substituted with three hydroxyl groups. This compound is typically represented by the chemical formula C₆H₅B(OH)₃Na. The sodium ion provides solubility in water, making this compound of interest in various biological and chemical applications. Its unique structure contributes to its reactivity and functionality in different environments, particularly in biochemical contexts.

Due to its hydroxyl groups and boron atom. Key reactions include:

  • Formation of Boronate Esters: Sodium trihydroxyphenylborate can react with alcohols to form boronate esters, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The compound can undergo acid-base reactions due to the presence of hydroxyl groups, which can donate protons under certain conditions.
  • Coordination Chemistry: The boron atom can coordinate with various ligands, leading to the formation of complex compounds that may exhibit unique properties.

Sodium trihydroxyphenylborate exhibits notable biological activity, particularly in the context of medicinal chemistry and biochemistry. Research has indicated that this compound may possess:

  • Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anticancer Activity: Preliminary studies suggest that sodium trihydroxyphenylborate may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its mechanisms of action.
  • Neuroprotective Effects: Some studies indicate that this compound may have neuroprotective properties, potentially benefiting conditions related to neurodegeneration.

Sodium trihydroxyphenylborate can be synthesized through several methods:

  • Direct Reaction of Phenylboronic Acid with Sodium Hydroxide: This method involves reacting phenylboronic acid with sodium hydroxide in an aqueous solution, leading to the formation of sodium trihydroxyphenylborate.
    C6H5B OH 2+NaOHC6H5B OH 3Na\text{C}_6\text{H}_5\text{B OH }_2+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{B OH }_3\text{Na}
  • Hydrolysis of Boron Trifluoride Complexes: Another approach involves hydrolyzing boron trifluoride complexes with phenolic compounds in the presence of sodium hydroxide.
  • Borane Reduction Reactions: Boranes can be reduced using sodium borohydride in the presence of phenolic compounds to yield sodium trihydroxyphenylborate.

Sodium trihydroxyphenylborate has various applications across different fields:

  • Pharmaceuticals: It is explored for its potential use as a drug candidate due to its biological activity.
  • Analytical Chemistry: The compound serves as a reagent in analytical methods, particularly in detecting phenolic compounds.
  • Agriculture: It may be used as a plant growth regulator or as an additive in fertilizers due to its role in plant metabolism.
  • Material Science: Sodium trihydroxyphenylborate is investigated for use in the development of new materials, particularly those requiring specific bonding properties.

: Investigations into how this compound interacts with existing pharmaceuticals are ongoing, aiming to understand potential synergistic effects or antagonism.
  • Metal Ion Complexation: Studies have shown that sodium trihydroxyphenylborate can form complexes with metal ions, which could be relevant for catalysis or material applications.
  • Sodium trihydroxyphenylborate shares similarities with several other compounds within the organoboron family. Notable comparisons include:

    CompoundStructureUnique Features
    Sodium PhenylboronateC₆H₅B(OH)₂NaContains two hydroxyl groups; used in organic synthesis
    Boric AcidB(OH)₃Simple structure; widely used as an antiseptic and insecticide
    Phenylboronic AcidC₆H₅B(OH)₂Used extensively as a reagent in organic chemistry
    Trihydroxybenzeneboronic AcidC₆H₃(OH)₃BSimilar hydroxyl substitution; potential for similar biological activity

    Uniqueness

    Sodium trihydroxyphenylborate's unique combination of three hydroxyl groups attached to a phenyl ring distinguishes it from other organoboron compounds, allowing for specific reactivity patterns and biological interactions not seen in simpler derivatives like boric acid or phenylboronic acid.

    GHS Hazard Statements

    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

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